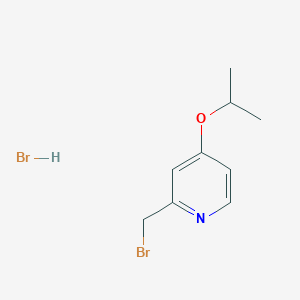

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide

Descripción

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry Number (1909305-32-3)

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is the systematic IUPAC name assigned to this compound, reflecting its structural features and ionic composition. The CAS Registry Number 1909305-32-3 uniquely identifies it in chemical databases and regulatory frameworks. The compound consists of a pyridine ring substituted with a bromomethyl group at position 2 and an isopropoxy group at position 4, along with a hydrobromide counterion.

Key structural descriptors include:

- Core pyridine ring : A six-membered aromatic ring with nitrogen at position 1.

- Bromomethyl substituent : A -CH₂Br group at position 2, conferring electrophilic reactivity.

- Isopropoxy substituent : An -OCH(CH₃)₂ group at position 4, introducing steric and electronic effects.

- Hydrobromide counterion : HBr⁻, which influences solubility and stability.

The naming adheres to IUPAC guidelines, prioritizing substituent positions and functional groups. The use of “propan-2-yloxy” instead of “isopropoxy” emphasizes the substituent’s branching pattern for clarity.

Molecular Formula (C₉H₁₃Br₂NO) and Weight (311.01 g/mol) Analysis

The compound’s molecular formula C₉H₁₃Br₂NO corresponds to the following elemental composition:

| Element | Quantity | Atomic Mass (g/mol) | Contribution to Total Weight |

|---|---|---|---|

| Carbon | 9 | 12.01 × 9 = 108.09 | 108.09 |

| Hydrogen | 13 | 1.008 × 13 = 13.10 | 13.10 |

| Bromine | 2 | 79.90 × 2 = 159.80 | 159.80 |

| Nitrogen | 1 | 14.01 × 1 = 14.01 | 14.01 |

| Oxygen | 1 | 16.00 × 1 = 16.00 | 16.00 |

Total molecular weight : 108.09 + 13.10 + 159.80 + 14.01 + 16.00 = 311.00 g/mol (rounded to 311.01 g/mol ).

The molecular weight is consistent with the presence of two bromine atoms and the hydrobromide ion. The nitrogen and oxygen atoms arise from the pyridine ring and isopropoxy group, respectively.

Structural Relationship to Pyridine Derivatives: Bromomethyl and Isopropoxy Substituents

This compound belongs to the broader class of pyridine derivatives, distinguished by its dual substituents.

Bromomethyl Group Reactivity

The bromomethyl (-CH₂Br) substituent at position 2 enables nucleophilic substitution reactions, analogous to 2-(bromomethyl)pyridine hydrobromide (CAS 31106-82-8). This group’s reactivity is attributed to the electrophilic carbon adjacent to the bromine atom, which facilitates displacement by amines, thiols, or other nucleophiles. For example:

$$

\text{C}6\text{H}5\text{N}-\text{CH}2\text{Br} + \text{NH}3 \rightarrow \text{C}6\text{H}5\text{N}-\text{CH}2\text{NH}2 + \text{HBr}

$$

This reactivity is critical for synthesizing functionalized pyridines, such as ligands in coordination chemistry.

Isopropoxy Group Influence

The isopropoxy (-OCH(CH₃)₂) group at position 4 introduces steric hindrance and electron-donating effects via the ether linkage. This substituent is structurally similar to 4-isopropylpyridine (CAS 696-30-0), where the isopropyl group occupies the para position. However, in this compound, the isopropoxy group enhances solubility in polar solvents and modulates the pyridine ring’s electronic properties, potentially influencing ligand-metal binding in coordination complexes.

Comparative Analysis of Substituent Patterns

| Compound | Substituents | Key Applications |

|---|---|---|

| This compound | -CH₂Br (C2), -OCH(CH₃)₂ (C4) | Ligand synthesis, nucleophilic substitutions |

| 2-(Bromomethyl)pyridine hydrobromide | -CH₂Br (C2) | Cross-coupling reactions, polymer synthesis |

| 4-Isopropylpyridine | -CH(CH₃)₂ (C4) | Solvent, intermediate in agrochemicals |

| 6-(Propan-2-yloxy)pyridine-3-carbaldehyde | -OCH(CH₃)₂ (C6), -CHO (C3) | Aldehyde functionalization, pharmaceutical intermediates |

The combination of bromomethyl and isopropoxy groups in this compound creates a unique reactivity profile, bridging the functional versatility of brominated pyridines with the steric/electronic modulation of ether-substituted analogs.

Propiedades

IUPAC Name |

2-(bromomethyl)-4-propan-2-yloxypyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.BrH/c1-7(2)12-9-3-4-11-8(5-9)6-10;/h3-5,7H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMVYWHSZBEMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide typically involves the bromination of 4-(propan-2-yloxy)pyridine. The reaction is carried out under controlled conditions using bromine or other brominating agents. The bromination process is followed by the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions, often using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom or the pyridine ring.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and various coupled products, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary application of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide lies in its role as an intermediate in the synthesis of pharmaceuticals. It is used to create compounds that exhibit various biological activities, including antimicrobial and anticancer properties.

- Drug Development : The compound serves as a precursor for synthesizing novel therapeutic agents aimed at treating diseases, particularly cancer and bacterial infections .

Biological Studies

The compound is employed in research focusing on enzyme interactions and modifications of biomolecules. Its reactivity allows for the exploration of binding affinities with various biological targets.

- Enzyme Mechanisms : Studies have shown that the bromomethyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules, thus aiding in understanding enzyme mechanisms.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives synthesized from this compound exhibit significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms involve cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Properties

A series of studies have evaluated the antimicrobial efficacy of compounds derived from this pyridine derivative against standard bacterial strains. Results indicated notable activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electron-rich species.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The reactivity and applications of bromomethyl-substituted pyridines are influenced by the position of substituents and the nature of additional functional groups. Key analogs include:

4-(Bromomethyl)Pyridine Hydrobromide (CAS 73870-24-3)

- Molecular Formula : C₆H₇Br₂N .

- Key Differences : The 4-position bromomethyl group alters electronic distribution, making it less sterically hindered than the 2-position isomer. This compound is widely used in synthesizing azidomethylpyridines for click chemistry applications .

2-Bromo-4-(Bromomethyl)Pyridine Hydrobromide (CAS 32938-44-6)

- Structure : Bromine at the 2-position and bromomethyl at the 4-position.

- Similarity Score : 0.80 (structural similarity to the target compound) .

- Reactivity : The additional bromine atom increases electrophilicity, facilitating cross-coupling reactions.

2-(Bromomethyl)-4-Methoxy-3,5-Dimethylpyridine Hydrobromide (CAS 629625-30-5)

- Structure : Methoxy (-OCH₃) and methyl (-CH₃) groups at the 4-, 3-, and 5-positions.

- Molecular Weight : 311.01 g/mol .

4-(Bromomethyl)-2-(Trifluoromethyl)Pyridine Hydrobromide (CAS 1374651-56-5)

- Structure : Trifluoromethyl (-CF₃) group at the 2-position.

- Electronic Effects : The strong electron-withdrawing nature of -CF₃ increases the electrophilicity of the bromomethyl group, enhancing its reactivity in Suzuki-Miyaura couplings .

Physical Properties

Notes:

- The target compound’s isopropoxy group likely reduces crystallinity compared to smaller substituents (e.g., methoxy), affecting melting points.

- Hydrobromide salts generally exhibit higher melting points than neutral analogs due to ionic interactions.

Actividad Biológica

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a pyridine derivative notable for its potential biological activities. This compound, with a molecular formula of C12H16Br2N and a molecular weight of approximately 311.02 g/mol, features a bromomethyl group and a propan-2-yloxy substituent on the pyridine ring. Its structural uniqueness allows it to interact with various biological targets, making it significant in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus often exhibit antimicrobial properties. The presence of both bromine and propan-2-yloxy groups in this compound enhances its biological activity against various pathogens. Notably, studies have shown that related pyridine compounds demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Target Pathogen | Inhibition (%) at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Bacillus subtilis | 55.67 | 79.9 |

| 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene | E. coli | 42.5 | 60.2 |

| Pyridine-based quaternary ammonium salts | S. aureus MRSA | Varies | Varies |

The biological activity of this compound is attributed to its ability to bind to specific proteins, influencing their function. The pyridine nucleus is known for its capacity to interact with various molecular targets, potentially leading to antimicrobial and antiviral effects . The bromomethyl group may enhance reactivity, facilitating interactions with enzymes or receptors involved in microbial resistance mechanisms.

Case Studies

- Antimicrobial Screening : In a study focused on the synthesis and evaluation of pyridine derivatives, this compound was tested against multiple bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria like Bacillus subtilis .

- Comparative Analysis : A comparative study on structurally similar compounds revealed that the unique combination of substituents in this compound provided distinct biological activities compared to its analogs, emphasizing the importance of structural variations in determining antimicrobial efficacy .

Future Research Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas of investigation include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to understand therapeutic potential.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial effects.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for pharmaceutical applications.

Q & A

Q. Basic Stability & Handling

- Storage : Desiccate at -20°C under argon to prevent hygroscopic degradation .

- Decomposition Risks : Monitor via TGA (thermal stability up to 150°C) and DSC (melting point consistency) .

- Handling : Use gloveboxes for moisture-sensitive reactions and quench excess HBr with aqueous NaHCO3 .

How does this compound compare to analogs like 4-(bromomethyl)pyridine hydrobromide in reactivity?

Q. Advanced Comparative Reactivity

- Electrophilicity : The isopropoxy group at position 4 reduces electron density at the bromomethyl site compared to unsubstituted analogs, slowing SN2 rates but improving selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents (e.g., MeOH) promote hydrolysis .

- Cross-Coupling Potential : Limited in Pd-catalyzed reactions due to HBr acidity; use neutralized derivatives for Suzuki-Miyaura couplings .

What methodologies are recommended for studying its supramolecular interactions?

Q. Advanced Applications

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., pyridine N–H∙∙∙Br interactions) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br∙∙∙H, O∙∙∙H) in co-crystals .

- Fluorescence Quenching : Assess electron transfer with aromatic acceptors (e.g., pyrene derivatives) .

How to design kinetic studies for substitution reactions involving this compound?

Q. Methodological Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.